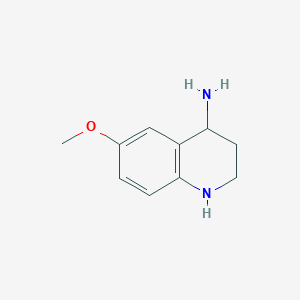

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine

Descripción general

Descripción

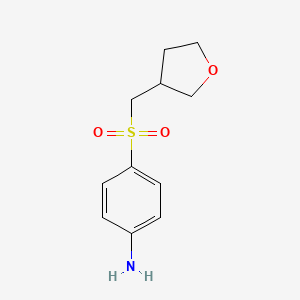

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound with the CAS Number: 1315365-82-2 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 6-methoxy-1,2,3,4-tetrahydro-4-quinolinylamine .

Molecular Structure Analysis

The InChI code for 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is 1S/C10H14N2O/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,12H,4-5,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is an oil at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Organic Synthesis

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of complex organic molecules due to its reactive amine group, which can undergo various transformations. For instance, it can be acylated to form amides or alkylated to produce tertiary amines, both of which are foundational reactions in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the creation of potential therapeutic agents. Its structure is a key component in the synthesis of compounds that may exhibit biological activity, such as enzyme inhibitors or receptor modulators. Researchers can modify the tetrahydroquinoline core to develop new drugs with improved efficacy and reduced side effects .

Material Science

The compound’s ability to donate electrons makes it a candidate for use in material science, particularly in the development of organic semiconductors. These materials are crucial for the production of organic light-emitting diodes (OLEDs) and solar cells. The methoxy group in the compound can influence the material’s electronic properties, potentially leading to more efficient energy transfer .

Catalysis

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine: can act as a ligand for metal catalysts in asymmetric synthesis. The chiral center near the amine group allows for the formation of metal complexes that can catalyze reactions with high enantioselectivity, which is vital for producing optically active pharmaceutical ingredients .

Neurochemistry Research

Due to its structural similarity to certain neurotransmitters, this compound may be used in neurochemistry research to study neurotransmitter pathways and receptors. It could serve as a precursor or a mimic for compounds that interact with the central nervous system, aiding in the understanding of neurological disorders and the development of treatments .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine can be explored for their potential use as herbicides or insecticides. By modifying the compound, researchers can create substances that target specific enzymes or receptors in pests, leading to safer and more targeted agricultural chemicals .

Fluorescence Studies

The compound’s structure is conducive to modifications that can impart fluorescent properties, making it useful in fluorescence studies. Such derivatives can be used as probes or markers in biological imaging, allowing scientists to track biological processes in real-time with high specificity .

Chemical Sensors

Finally, 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine can be utilized in the development of chemical sensors. By functionalizing the compound, it can be made to react with specific analytes, causing a detectable change in properties such as color or fluorescence. This application is particularly relevant in environmental monitoring and diagnostics .

Propiedades

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,12H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBCBFNOFUVCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B1422949.png)

![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)

amine](/img/structure/B1422956.png)

![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)

![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)

![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)

![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)